molecular formula C14H17F3N2O2 B1527628 Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 801306-50-3

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No. B1527628
M. Wt: 302.29 g/mol
InChI Key: DQVIVZNMWIIJJM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 . It is a useful research chemical . This compound belongs to the class of organic compounds known as 4-benzylpiperidines, which are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular structure of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is characterized by a pyrrolidine ring, a common nitrogen heterocycle . The trifluoromethyl group and the pyridine moiety contribute to the unique physicochemical properties of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate are not detailed in the literature, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Pharmaceutical Applications

  • Application : Piperidine derivatives, which include “Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

3. Synthesis of Crop-Protection Products

  • Application : This compound is used in the synthesis of [1- (4-Methanesulfonyl-2- trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo [2,3-b]pyridin-3-yl]-acetic acid (Compound A), which is used in crop protection .
  • Results or Outcomes : The development of novel processes for synthesizing Compound A and its intermediates is an important research topic .

4. Anti-tubercular Agents

  • Application : Piperidine derivatives, which include “Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate”, have been used in the design and synthesis of anti-tubercular agents .
  • Results or Outcomes : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

5. Chemical Intermediate

  • Application : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is structurally similar to “Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate”, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes : The development of novel processes for synthesizing these intermediates is an important research topic .

Future Directions

Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds, including Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, will be discovered in the future .

properties

IUPAC Name

ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVIVZNMWIIJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Schwarz, N Dastbaravardeh, K Kirchner… - Monatshefte für Chemie …, 2013 - Springer
A Ru-catalyzed mono-arylation in α-position of saturated cyclic amines is reported employing a C–H activation protocol. Substitution of the pyridine directing group with a bulky group, eg…
Number of citations: 21 link.springer.com

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